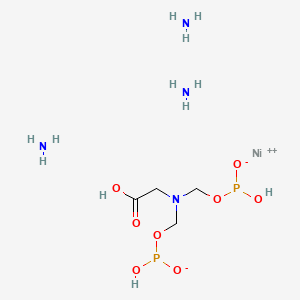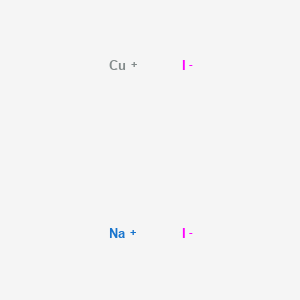
Sodium;copper(1+);diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;copper(1+);diiodide is an inorganic compound composed of sodium, copper in the +1 oxidation state, and iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;copper(1+);diiodide can be synthesized through various methods. One common approach involves the reaction of copper(I) iodide with sodium iodide in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;copper(1+);diiodide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the +1 oxidation state can participate in redox reactions, where it may be oxidized to copper(II) or reduced to metallic copper.
Substitution Reactions: The iodide ions in the compound can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield copper(II) iodide, while substitution reactions can produce various copper halide complexes.
Scientific Research Applications
Sodium;copper(1+);diiodide has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and optical sensors.
Chemistry: It serves as a precursor for synthesizing other copper-containing compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism by which sodium;copper(1+);diiodide exerts its effects involves the interaction of copper ions with target molecules. Copper ions can participate in redox reactions, influencing the oxidation state of other species and facilitating various chemical transformations. The iodide ions may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Sodium;copper(1+);diiodide can be compared with other copper halides, such as copper(I) chloride and copper(I) bromide. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Copper(I) Chloride: Known for its use in organic synthesis and as a catalyst in various reactions.
Copper(I) Bromide: Used in similar applications but with different reactivity profiles due to the nature of the bromide ion.
Properties
Molecular Formula |
CuI2Na |
|---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
sodium;copper(1+);diiodide |
InChI |
InChI=1S/Cu.2HI.Na/h;2*1H;/q+1;;;+1/p-2 |
InChI Key |
SKMPEPABFCTVGX-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].[Cu+].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


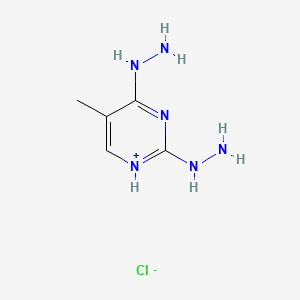
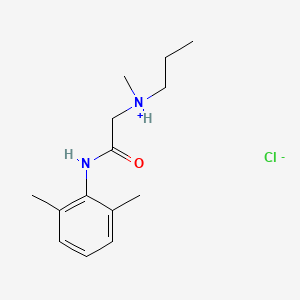

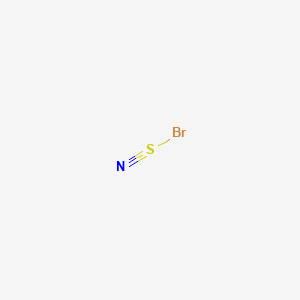
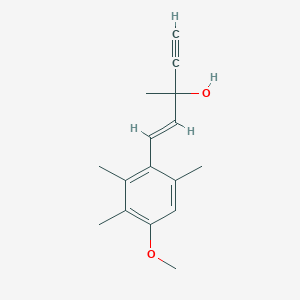
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
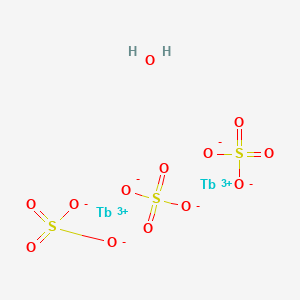
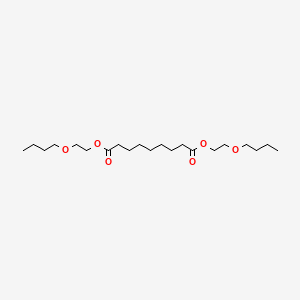
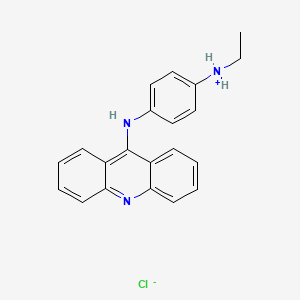
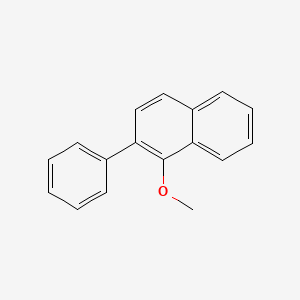
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
